molecular formula C15H19NO2 B6610528 N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide CAS No. 2866333-82-4

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide

Cat. No.: B6610528
CAS No.: 2866333-82-4
M. Wt: 245.32 g/mol
InChI Key: LHXMKMHLMGDKHP-UHFFFAOYSA-N
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Description

N-benzyl-1-(hydroxymethyl)bicyclo[211]hexane-2-carboxamide is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition of 1,5-dienes to form the bicyclo[2.1.1]hexane core . This reaction is often catalyzed by light and requires specific conditions, such as the use of a mercury lamp .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. the use of specialized equipment and glassware is necessary to handle the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents such as sodium hydride and alkyl halides.

Major Products:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Introduction of various substituents at the benzyl group.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide is unique due to its specific substitution pattern and the presence of both a hydroxymethyl and a carboxamide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-10-15-7-12(8-15)6-13(15)14(18)16-9-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXMKMHLMGDKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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